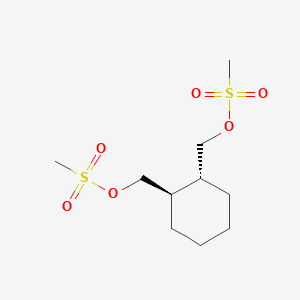
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Vue d'ensemble
Description
“(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane” is a chemical compound with the molecular formula C10H20O6S2 . It has a molecular weight of 300.4 g/mol . The compound is characterized by its cyclohexane backbone and two methanesulfonyloxymethyl groups attached to the carbon atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of (R,R)-1,2-bis(hydroxymethyl)cyclohexane with methanesulfonyl chloride in the presence of triethylamine . The reaction is typically carried out in dichloromethane as the solvent .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring with two methanesulfonyloxymethyl groups attached to it . It contains a total of 38 bonds, including 18 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, and 1 six-membered ring .
Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . It has a computed XLogP3-AA value of 1.2, which is a measure of its lipophilicity .
Applications De Recherche Scientifique
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene
This review highlights the significant progress made in the field of cyclohexene oxidation, emphasizing the importance of achieving controllable oxidation reactions to selectively produce targeted products such as 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, cyclohex-2-en-1-ol, cyclohex-2-en-1-one, and adipic acid. These products are crucial intermediates in the chemical industry, and the ability to selectively obtain them through catalytic oxidation of cyclohexene opens up new avenues for applications in both academic research and industrial processes. The review serves as a guide for researchers interested in the catalytic oxidation of cyclohexene, offering insights into recent advancements and future directions in this area (Cao et al., 2018).
Novel Brominated Flame Retardants: Occurrence and Concerns
This critical review addresses the presence and potential risks associated with novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food. The discussion encompasses the European Union's registration of these compounds and highlights significant knowledge gaps for several NBFRs not covered in monitoring programs or studies. The review calls for further research on their occurrence, environmental fate, and toxicity, particularly regarding indoor environments and potential leaching sources. High concentrations of specific NBFRs in indoor environments raise health and environmental concerns, underscoring the need for comprehensive studies and optimized analytical methods (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Reactivity of α,β-Unsaturated Alkylidene and Cumulenylidene Group 8 Half-Sandwich Complexes
This review covers the chemistry and catalytic applications of Group 8 half-sandwich complexes containing α,β-unsaturated alkylidene and cumulenylidene groups. It highlights the synthetic methodologies, stoichiometric reactions, and the role of these complexes in catalytic transformations, particularly in C-C coupling reactions of alkynes. The advancements in catalytic studies suggest the potential of these complexes for innovative applications in synthetic chemistry and industrial processes (Cadierno, Gamasa, & Gimeno, 2004).
Review of A Cyclohexane Oxidation Reaction Using Heterogeneous Catalyst
This article reviews the literature on the oxidation of cyclohexane, an essential chemical reaction for the industrial production of nylon intermediates cyclohexanol and cyclohexanone (K-A oil). It discusses the challenges associated with the process, including selectivity issues and the need for high activation energy due to the stable nature of the C-H bond in cyclohexane. The review also examines various metal salts used as catalysts and suggests that future research should focus on developing new, more selective, and efficient catalysts for this reaction (Khirsariya & Mewada, 2014).
High Solubilities of Small Hydrocarbons in Ionic Liquids
This study reports the experimental solubilities of methane, ethane, ethylene, propane, and propylene in a specific ionic liquid, illustrating that solubilities are significantly higher than in other ionic liquids. The findings indicate unique solubility behaviors, with paraffins exhibiting higher solubilities than their corresponding olefins, contrary to conventional expectations. This research provides valuable insights into the solubility properties of hydrocarbons in ionic liquids and their potential applications in industrial processes (Liu et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKCHWEXXZTOU-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291564 | |
| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane | |
CAS RN |
139506-07-3, 186204-35-3 | |
| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139506-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)